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Compound of Interest

Compound Name: Manganese acetate tetrahydrate

Cat. No.: B7854009

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of manganese
(1) acetate tetrahydrate (Mn(C2H302)2:4H20), a compound with applications in catalysis and as
a precursor for various materials. This document details the crystallographic parameters,
atomic arrangement, and the experimental methodology used for its structural determination,
presenting data in a clear and accessible format for researchers and professionals in chemistry
and materials science.

Crystal Structure and Space Group

Manganese (Il) acetate tetrahydrate crystallizes in the monoclinic system, belonging to the
space group P2i/c.[1][2] This space group is centrosymmetric. The crystal structure was first
determined by E.F. Bertaut, D. Qui, P. Burlet, and J. Moreau in 1974 through X-ray diffraction
analysis.[2]

The manganese atoms are situated in the bc plane and are interconnected by acetate groups.
These planes are separated by approximately 9.6 A and are linked to one another solely
through hydrogen bonds.[2]

Unit Cell Parameters

The determination of the unit cell parameters was carried out using least-squares refinement of
the theta angles from 12 measured reflections. The refined parameters for the monoclinic cell
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are summarized in the table below.

Parameter Value

a 11.10 £ 0.01 A
b 17.51+0.02 A
C 9.09+0.01 A
B 118.62 + 0.05°
Z (formula units per cell) 6

Data sourced from Bertaut et al. (1974).

Atomic Coordinates and Molecular Geometry

The asymmetric unit of manganese acetate tetrahydrate contains two crystallographically
independent manganese atoms, Mn(1) and Mn(2), along with acetate and water molecules.
The fractional atomic coordinates for the non-hydrogen atoms are presented below.

Fractional Atomic Coordinates
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Atom X y z

Mn(1) 0.5000 0.0000 0.5000
Mn(2) 0.0200(1) 0.2983(1) 0.4327(1)
o(1) 0.0100(3) 0.1158(2) 0.1047(3)
0(2) 0.0232(3) 0.2107(2) 0.2684(4)
0(3) 0.1754(3) 0.3526(2) 0.3880(4)
0(4) 0.1718(3) 0.4747(2) 0.4603(4)
o(5) -0.1636(3) 0.4671(2) 0.2591(4)
0(6) -0.1379(3) 0.3477(2) 0.2885(4)
0(7) (H20) 0.2014(4) 0.2223(2) 0.0645(4)
0(8) (Hz0) 0.3230(4) 0.3802(2) 0.1834(4)
0(9) (H20) 0.4283(4) 0.3175(2) 0.1245(4)
0(10) (H20) 0.6148(4) 0.1966(2) 0.1493(5)
O(11) (H20) 0.6692(4) 0.3777(2) 0.4119(4)
0(12) (Hz20) 0.3317(4) 0.1055(2) 0.3303(5)
C(1) 0.0128(4) 0.1417(2) 0.2377(5)
C(2) 0.0026(6) 0.0869(3) 0.3623(7)
C(3) 0.2189(5) 0.4206(3) 0.4115(6)
C(4) 0.3411(6) 0.4377(3) 0.3835(7)
C(5) -0.2000(5) 0.4094(3) 0.2429(6)
C(6) -0.3229(6) 0.4288(3) 0.1989(7)

Standard deviations are given in parentheses. Data sourced from Bertaut et al. (1974).

Selected Interatomic Distances and Bond Angles
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The coordination environment of the manganese atoms and the geometry of the acetate
ligands are characterized by the following bond lengths and angles.

Bond Distance (A) Angle Angle (°)
Mn(1)-0(2) 2.162(4) 0(2)-Mn(1)-0(2) 180.0
Mn(1)-O(8) 2.180(4) 0(8)-Mn(1)-0(8) 180.0
Mn(1)-O(12) 2.221(4) 0(12)-Mn(1)-O(12") 180.0
Mn(2)-0(3) 2.144(4) 0(3)-Mn(2)-0(4) 59.8(1)
Mn(2)-O(4) 2.278(4) 0(5)-Mn(2)-0(6) 59.9(1)
Mn(2)-O(5) 2.285(4) 0(7)-Mn(2)-0(9) 90.3(1)
Mn(2)-O(6) 2.150(4)

Mn(2)-O(7) 2.203(4)

Mn(2)-0(9) 2.208(4)

C(1)-0(1) 1.268(6) 0(1)-C(1)-0(2) 120.3(4)
C(1)-0(2) 1.272(6) 0(1)-C(1)-C(2) 119.5(4)
C(1)-C(2) 1.511(7) 0(2)-C(1)-C(2) 120.2(4)
C(3)-0(3) 1.270(6) 0(3)-C(3)-0(4) 120.1(4)
C(3)-0(4) 1.274(6) 0(3)-C(3)-C(4) 119.8(4)
C(3)-C(4) 1.505(7) 0(4)-C(3)-C(4) 120.1(4)
C(5)-0(5) 1.273(6) 0(5)-C(5)-0(6) 120.2(4)
C(5)-0(6) 1.269(6) 0(5)-C(5)-C(6) 119.7(4)
C(5)-C(6) 1.508(7) 0(6)-C(5)-C(6) 120.1(4)

Data calculated from the atomic coordinates provided by Bertaut et al. (1974).

Experimental Protocols
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The determination of the crystal structure of manganese acetate tetrahydrate involved single-
crystal X-ray diffraction. The general workflow for this process is outlined below.

Crystal Synthesis and Preparation

Single crystals of manganese acetate tetrahydrate can be prepared by the slow evaporation
of an aqueous solution of the salt. The resulting crystals are transparent, pink, lozenge-shaped
plates. These crystals are noted to be brittle and cleave easily along the (100) plane.

X-ray Diffraction Data Collection

The crystallographic data were collected using Siemens and Philips automated diffractometers.
o Radiation Source: Molybdenum Ka (Mo Ka) radiation was utilized.

o Data Collection: The intensities of the reflections were measured and subsequently corrected
for Lorentz and polarization effects.

e Systematic Absences: The observed systematic absences in the diffraction pattern (hOI with
I=2n+1 and OkO with k=2n+1) were indicative of the P21/c space group.

Structure Solution and Refinement

The crystal structure was solved and refined to a final R-factor of 0.049.[2] The positional
parameters of the hydrogen atoms could not be determined from the X-ray diffraction data.[2]

Visualization of Experimental Workflow

The logical flow of the experimental and computational steps involved in determining the crystal
structure is depicted in the following diagram.
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Workflow for Crystal Structure Determination

Crystal Growth

Synthesis of Mn(OAc)2-4H20

v

Slow Evaporation of Aqueous Solution

v

Selection of Single Crystal

X-ray Diffraction

Data Collection
(Siemens/Philips Diffractometer, Mo Ka)

v

Data Processing
(Lorentz & Polarization Correction)

Structurg Analysis

Space Group Determination
(Systematic Absences)

v

Structure Solution

v

Structure Refinement
(R = 0.049)

v

Final Crystal Structure Model

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b7854009?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7854009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for the determination of the crystal structure of manganese acetate
tetrahydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b7854009?utm_src=pdf-body
https://www.benchchem.com/product/b7854009?utm_src=pdf-body
https://www.benchchem.com/product/b7854009?utm_src=pdf-custom-synthesis
https://journals.iucr.org/paper?buy=yes&cnor=a11249&showscheme=yes&sing=yes
https://www.researchgate.net/publication/29646387_New_insights_into_the_thermal_stability_of_Mn12_clusters_The_case_of_complex_Mn12O12O2CCCH16H2O43H2O_and_its_thermolysis_derived_Mn3O2CCCH6H2O42H2O_complex
https://www.benchchem.com/product/b7854009#manganese-acetate-tetrahydrate-crystal-structure-and-space-group
https://www.benchchem.com/product/b7854009#manganese-acetate-tetrahydrate-crystal-structure-and-space-group
https://www.benchchem.com/product/b7854009#manganese-acetate-tetrahydrate-crystal-structure-and-space-group
https://www.benchchem.com/product/b7854009#manganese-acetate-tetrahydrate-crystal-structure-and-space-group
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7854009?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7854009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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